(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol
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Overview
Description
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol is a chiral compound with a cyclopropyl group attached to a phenyl ring and a hydroxyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopropane with a suitable reagent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol
- 2-(2,2-Dimethyl-1-phenylcyclopropyl)ethanol
- 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid
Uniqueness
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where stereochemistry and structural features are critical.
Properties
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3/t11-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLTUJUSOWTSKG-ZSOXZCCMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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